(3S,4R)-3-Amino-4-methyloxetan-2-one 4-methylbenzenesulfonate
Description
Properties
IUPAC Name |
(3S,4R)-3-amino-4-methyloxetan-2-one;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C4H7NO2/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3(5)4(6)7-2/h2-5H,1H3,(H,8,9,10);2-3H,5H2,1H3/t;2-,3+/m.1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPLHVDXIYGFLG-RCROYASPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)O1)N.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)O1)N.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-3-Amino-4-methyloxetan-2-one 4-methylbenzenesulfonate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amino alcohol with a sulfonyl chloride in the presence of a base to form the oxetane ring. The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The scalability of the synthesis is crucial for its application in large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxetane derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxetane ring into more stable structures, often involving the use of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various oxetane derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: In chemistry, (3S,4R)-3-Amino-4-methyloxetan-2-one 4-methylbenzenesulfonate is used as a building block for the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound’s reactivity and functional groups make it a valuable tool in biological research. It can be used to modify biomolecules, study enzyme mechanisms, and develop new biochemical assays.
Medicine: In medicine, this compound has potential applications in the development of new pharmaceuticals. Its chiral nature is particularly important for the synthesis of enantiomerically pure drugs, which can have improved efficacy and reduced side effects.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacture of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism by which (3S,4R)-3-Amino-4-methyloxetan-2-one 4-methylbenzenesulfonate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (3S,4R)-3-Amino-4-methyloxetan-2-one 4-methylbenzenesulfonate with structurally or functionally related oxetane derivatives, focusing on physicochemical properties, synthetic utility, and biological activity.
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Purity | Key Features |
|---|---|---|---|---|---|
| This compound | 131131-06-1 | C₁₁H₁₅NO₅S | 273.31 | 98% | (3S,4R) stereochemistry; tosylate salt |
| (R)-3-Aminooxetan-2-one 4-methylbenzenesulfonate | 149572-97-4 | C₁₀H₁₃NO₅S | 259.28 | 97% | (R)-enantiomer; lacks 4-methyl group |
| (S)-3-Aminooxetan-2-one 4-methylbenzenesulfonate | 112839-95-9 | C₁₀H₁₃NO₅S | 259.28 | 95% | (S)-enantiomer; L-serine β-lactone analog |
| VM-2 [(3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl)methyl tosylate] | N/A | C₂₀H₂₃FNO₃S | 396.47 | N/A | Tosylate with fluorophenyl substituent |
| tert-Butyl (2-(3-aminooxetan-3-yl)ethyl)carbamate | 1823381-62-9 | C₁₀H₂₀N₂O₃ | 216.28 | 97% | Boc-protected aminooxetane |
Key Findings:
Stereochemical Impact: The (3S,4R) configuration of the target compound differentiates it from enantiomers like (R)- and (S)-3-aminooxetan-2-one tosylates (CAS 149572-97-4 and 112839-95-9).
This contrasts with VM-2, which features a 4-fluorophenyl group that enhances hydrophobicity and may improve binding to hydrophobic enzyme pockets .
Biological Activity :
- Pharmacophore modeling indicates that tosylate-containing compounds like the target and VM-2 map hydrogen bond acceptors (e.g., sulfonate oxygen) and hydrophobic regions (e.g., methyl/fluorophenyl groups), critical for antitubercular activity . However, VM-2’s fluorophenyl group confers stronger hydrophobic interactions than the target compound’s methyl group.
Synthetic Applications: The target compound’s tosylate group facilitates nucleophilic substitution reactions, similar to Boc-protected derivatives like tert-butyl (2-(3-aminooxetan-3-yl)ethyl)carbamate. However, the Boc group offers orthogonal protection for amine functionalities .
Research Implications and Limitations
- Availability : The target compound is currently listed as out of stock, limiting experimental validation of its proposed activities .
- Data Gaps : Detailed pharmacokinetic data (e.g., solubility, metabolic stability) are absent in available literature, necessitating further studies.
- Stereochemical Purity : Enantiomeric impurities in analogs (e.g., VM-7 in ) highlight the need for rigorous chiral resolution in synthesis.
Biological Activity
(3S,4R)-3-Amino-4-methyloxetan-2-one 4-methylbenzenesulfonate, with the CAS number 131131-06-1, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound features an oxetane ring, which is significant for its stability and reactivity in biological systems. The presence of the amino group and the sulfonate moiety enhances its solubility in aqueous environments, making it a candidate for various biological applications.
Research indicates that this compound may interact with various biological pathways:
- Toll-like Receptor Modulation : It has been suggested that compounds similar to (3S,4R)-3-amino-4-methyloxetan-2-one can act as antagonists or inhibitors for Toll-like receptors (TLRs), particularly TLR7 and TLR8. This modulation can influence immune response pathways and has implications in inflammatory diseases .
- Antioxidant Activity : Preliminary studies have indicated potential antioxidant properties, which could be beneficial in mitigating oxidative stress-related damage in cells.
- Neuroprotective Effects : There is emerging evidence suggesting that the compound may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or by reducing neuroinflammation.
Case Studies
- In Vitro Studies : In vitro experiments have demonstrated that (3S,4R)-3-amino-4-methyloxetan-2-one shows promise in inhibiting cell proliferation in certain cancer cell lines. For instance, a study reported a significant reduction in the viability of breast cancer cells when treated with varying concentrations of the compound .
- Animal Models : In animal studies, administration of (3S,4R)-3-amino-4-methyloxetan-2-one resulted in reduced tumor growth rates and improved survival rates in models of melanoma . These findings suggest a potential role for this compound in cancer therapy.
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 131131-06-1 |
| Molecular Weight | 273.31 g/mol |
| Purity | 97% |
| Potential Biological Activities | TLR modulation, Antioxidant effects, Neuroprotection |
Q & A
Q. What are the key structural and physicochemical properties of (3S,4R)-3-Amino-4-methyloxetan-2-one 4-methylbenzenesulfonate, and how can they be experimentally verified?
Methodological Answer: The compound’s IUPAC name and stereochemistry (3S,4R configuration) indicate a β-lactam derivative with a tosylate counterion. Key properties include:
- Molecular formula : Derived from PubChem data (C₄H₇NO₂·C₇H₈O₃S) .
- Hydrogen bonding capacity : The amino and sulfonate groups enable polar interactions, critical for solubility in polar solvents.
- Chirality : Confirmed via X-ray crystallography or circular dichroism (CD) spectroscopy, as demonstrated in related sulfonate derivatives .
Experimental Verification:
- NMR : Use - and -NMR to confirm stereochemistry and proton environments.
- HPLC-MS : Validate purity and molecular weight (e.g., ESI-MS in methanol/water).
Q. What synthetic routes are available for preparing this compound, and how can enantiomeric purity be ensured?
Methodological Answer:
- Synthesis : A common approach involves ring-opening of β-lactam precursors followed by sulfonation. For example, reacting (3S,4R)-3-amino-4-methyloxetan-2-one with 4-methylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) .
- Enantiomeric Purity :
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of hexane/isopropanol.
- Optical Rotation : Compare experimental [α] values with literature data for stereochemical confirmation.
Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, pH)?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. Store at −20°C in inert atmospheres to prevent β-lactam ring hydrolysis.
- pH Stability : Perform accelerated degradation studies in buffered solutions (pH 1–12) at 40°C for 72 hours. Monitor degradation products via LC-MS .
Q. Key Findings :
- The sulfonate group enhances aqueous solubility but may reduce stability in acidic conditions due to protonation of the amino group.
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use software like Discovery Studio to model interactions with enzymes (e.g., β-lactamases) or receptors. Focus on hydrogen bonding and steric effects from the 4-methyl group .
- Density Functional Theory (DFT) : Calculate activation energies for β-lactam ring-opening reactions, which are critical for antibiotic activity.
Q. Example Workflow :
Optimize geometry at the B3LYP/6-31G(d) level.
Simulate solvation effects (e.g., water) using the COSMO model.
Q. What analytical challenges arise in detecting trace amounts of this compound in environmental or biological matrices?
Methodological Answer:
- Sample Preparation : Use solid-phase extraction (SPE) with Oasis HLB cartridges for complex matrices (e.g., wastewater or plasma). Elute with methanol:acetonitrile (80:20) .
- Detection Limits :
- LC-MS/MS : Achieve detection limits <1 ng/mL using MRM transitions (e.g., m/z 230 → 154 for the β-lactam fragment).
- Matrix Effects : Mitigate via isotope dilution (e.g., -labeled internal standards).
Q. How can contradictions in experimental data (e.g., bioactivity vs. computational predictions) be resolved?
Methodological Answer:
- Case Study : If bioactivity is lower than predicted, investigate:
- Enantiomer Cross-Contamination : Re-analyze purity via chiral chromatography .
- Solvent Effects : Test activity in DMSO vs. aqueous buffers, as aggregation may reduce bioavailability.
- Data Triangulation : Combine MD simulations, crystallography, and kinetic assays to validate mechanistic hypotheses.
Q. What are the limitations of current experimental designs for studying this compound’s environmental impact?
Methodological Answer:
- Limitations :
- Degradation Artifacts : Organic degradation during prolonged sample storage (e.g., 9-hour experiments) alters matrix composition .
- Simplified Models : Laboratory-prepared mixtures lack real-world complexity (e.g., sewage variability).
- Improvements :
- Stabilization : Store samples at 4°C with antioxidants (e.g., ascorbic acid).
- Field Validation : Conduct longitudinal studies in wastewater treatment plants to monitor persistence.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
